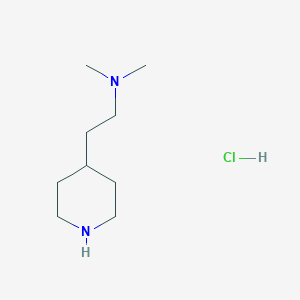
4-(3-Chloropyridin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropyridin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a chlorinated pyridine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and chloropyridine, making it useful in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Procedure: The 3-chloropyridine is reacted with morpholine under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反应分析
Types of Reactions
4-(3-Chloropyridin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the morpholine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Reduced forms of the pyridine or morpholine rings.
科学研究应用
4-(3-Chloropyridin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Chloropyridin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby influencing biochemical processes.
相似化合物的比较
Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 3-Amino-4-chloropyridine
- 4-Chloropyridine N-oxide
Uniqueness
4-(3-Chloropyridin-4-yl)morpholine is unique due to its specific substitution pattern on the pyridine ring and the presence of the morpholine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity.
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
4-(3-chloropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
InChI 键 |
NZSAUHBPFSXZIE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)


![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
